Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Overview
Description
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3O2 and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
- Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride and its derivatives have been studied for their anti-inflammatory activity. One research found that substituted 2-aminopyrazines with ethyl 2-benzoyl-2-bromoacetate or ethyl 3-bromo-4-oxopentanoate yield ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates. These compounds, after alkaline hydrolysis, showed anti-inflammatory activity when tested in vivo (Abignente et al., 1992).
Antimicrobial Activity
- Another study focused on synthesizing novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides, which exhibited significant antimicrobial activity. This research highlights the potential of these compounds in combating microbial infections (Jyothi & Madhavi, 2019).
Versatility in Chemical Synthesis
- The compound is versatile in chemical synthesis, being used to create a variety of derivatives with potential therapeutic applications. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives, demonstrating the compound's adaptability in synthesizing diverse heterocyclic compounds (Harb et al., 1989).
Pharmacological Activity
- Additionally, ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates, related to ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride, have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory, analgesic, and ulcerogenic actions (Abignente et al., 1992).
Synthesis in Organic Chemistry
- The compound plays a significant role in organic synthesis, such as in the synthesis of pyrazines and other heterocyclic compounds, which are crucial in the development of various pharmaceutical agents (Keir et al., 1978).
properties
IUPAC Name |
ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAQSJYYSAQDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCNCC2=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680910 | |
Record name | Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride | |
CAS RN |
1174069-17-0 | |
Record name | Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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